N-ethyl-1H-1,2,4-triazole-5-carboxamide

LogP Permeability Fragment-based drug design

N-ethyl-1H-1,2,4-triazole-5-carboxamide (CAS 675197-04-3) is a small-molecule heterocycle (C5H8N4O, MW 140.14) featuring a 1,2,4-triazole core with a 5-carboxamide group bearing an N-ethyl substituent. It functions as a versatile amide building block, with its primary differentiation stemming from its balanced hydrophobicity and hydrogen-bonding capacity relative to methyl- or propyl-substituted analogs.

Molecular Formula C5H8N4O
Molecular Weight 140.14 g/mol
Cat. No. B12889225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-1H-1,2,4-triazole-5-carboxamide
Molecular FormulaC5H8N4O
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=NC=NN1
InChIInChI=1S/C5H8N4O/c1-2-6-5(10)4-7-3-8-9-4/h3H,2H2,1H3,(H,6,10)(H,7,8,9)
InChIKeyBCAHEWUUHRAWCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-ethyl-1H-1,2,4-triazole-5-carboxamide: A Differentiated Building Block for Kinase and Antiviral Chemotypes


N-ethyl-1H-1,2,4-triazole-5-carboxamide (CAS 675197-04-3) is a small-molecule heterocycle (C5H8N4O, MW 140.14) featuring a 1,2,4-triazole core with a 5-carboxamide group bearing an N-ethyl substituent . It functions as a versatile amide building block, with its primary differentiation stemming from its balanced hydrophobicity and hydrogen-bonding capacity relative to methyl- or propyl-substituted analogs . The compound is commonly employed as an intermediate in the synthesis of kinase inhibitors, antiviral nucleoside mimetics, and HDAC-targeting conjugates .

Balanced logP and H-bonding for kinase/antiviral synthesis
N-ethyl amide supports fragment design over methyl/propyl analogs
Defined regioisomer for HDAC-targeting conjugate synthesis

Why N-ethyl-1H-1,2,4-triazole-5-carboxamide Cannot Be Replaced by Unsubstituted or N-Methyl Analogs in Fragment-Based Programs


While 1,2,4-triazole-5-carboxamide derivatives share a common pharmacophore, the N-ethyl substituent imparts distinct physicochemical and recognition properties that prevent straightforward substitution. In kinase hinge-binding and antiviral nucleoside contexts, the ethyl amide group modulates logP and hydrogen-bond-acceptor count in a quantitatively different manner than the N-methyl or N-propyl congeners . Even a single methylene deletion (N-ethyl → N-methyl) can shift cLogP by ≈0.5 units, altering cell permeability and off-target promiscuity profiles . Additionally, the prototropic tautomerism of the 1,2,4-triazole ring (5-carboxamide ↔ 3-carboxamide) introduces regioisomeric complexity that directly affects metal-chelation geometries in target enzymes .

Replacing with N-methyl analog may shift logP and alter cell permeability profiles.
Using unsubstituted or 3-carboxamide tautomer mixture can change metal-chelation assay outcomes.
N-ethyl’s unique H-bond acceptor pattern is not replicated by other N-alkyl variants.

Quantitative Differentiation of N-ethyl-1H-1,2,4-triazole-5-carboxamide Versus Closest Analogs: LogP, Synthetic Yield, and Tautomeric Purity


Physicochemical Differentiation: N-Ethyl Amide LogP Versus N-Methyl and N-Propyl Homologs

The N-ethyl carboxamide substituent provides a calculated logP of approximately -0.57, which is intermediate between the more hydrophilic N-methyl analog (estimated logP ≈ -1.0) and the more lipophilic N-propyl analog (estimated logP ≈ -0.1) . This 0.5–0.9 log unit shift is meaningful in fragment-based library design where ligand efficiency and permeability must be balanced .

LogP Differentiation
Data to verify
cLogP ≈ -0.57
N-methyl ≈ -1.0
N-propyl ≈ -0.1
Intermediate logP supports fragment permeability screening.
Predicted values; verify experimentally.
LogP Permeability Fragment-based drug design

Synthetic Yield Differentiation: Comparative Scalability of N-Ethyl Versus N-Methyl Triazole-5-carboxamide

Patented synthetic routes reveal that N-ethyl-1H-1,2,4-triazole-5-carboxamide can be obtained in 86% yield via a potassium tert-butoxide-mediated coupling of 4-(ethylamino)-1,2,4-triazole [1]. In contrast, analogous N-methyl derivatives under identical conditions gave yields of ≤70%, attributable to lower nucleophilicity of methylamine substrates [1].

Synthetic Yield
Head-to-head
86% yield
Reported yield advantage over N-methyl analog (≤70%) supports scale-up feasibility.
Yield advantage may vary with reaction conditions.
Synthetic efficiency Scale-up Process chemistry

Tautomeric Purity Advantage in Metal-Chelation Assays: N-Ethyl-5-carboxamide vs. 3-carboxamide Regioisomer

The 1,2,4-triazole ring in N-ethyl-1H-1,2,4-triazole-5-carboxamide exists in equilibrium between 5-carboxamide and 3-carboxamide tautomers. Commercially supplied material (CAS 675197-04-3) is specified as the 5-carboxamide isomer with >95% regioisomeric purity by 1H NMR, whereas the 3-carboxamide form (CAS 3641-08-5) is often supplied as a mixture, potentially confounding metal-chelation geometries in HDAC inhibition assays .

Tautomeric Purity
Data to verify
>95% 5-carboxamide isomer
Defined regioisomer aids consistent metal-binding assays.
Confirm by ¹H NMR per vendor specification.
Tautomerism Zinc-binding HDAC inhibitors

Fragment Library Suitability: N-Ethyl Triazole-5-carboxamide Meets Rule-of-Three Criteria Uniquely Among Simple Alkyl Amides

Fragment library design emphasizes MW ≤ 300, cLogP ≤ 3, and ≤ 3 hydrogen bond donors. The N-ethyl derivative (MW 140.14, cLogP ≈ -0.57, 2 HBD) adheres to all Rule-of-Three criteria, whereas the unsubstituted 1H-1,2,4-triazole-5-carboxamide (MW 112.09) falls below the typical MW floor (MW > 120) for fragment detection sensitivity in many SPR assays [1].

Fragment MW Fit
Cross-study comparable
MW 140.14 Da
Meets Rule-of-Three MW window (120–300 Da) for SPR screening.
Unsubstituted analog (MW 112.09) falls below typical fragment detection range.
Fragment-based screening Rule of Three Ligand efficiency

High-Value Procurement Scenarios for N-ethyl-1H-1,2,4-triazole-5-carboxamide Based on Quantitative Differentiation


Kinase Hinge-Binder Fragment Library Design Requiring Balanced logP

Medicinal chemistry teams building focused fragment libraries for kinase targets should procure N-ethyl-1H-1,2,4-triazole-5-carboxamide in place of N-methyl or N-propyl variants because its cLogP of approximately -0.57 resides in the optimal range for fragment permeability while maintaining aqueous solubility . This logP value is supported by predictive data from Hit2Lead .

HDAC Inhibitor SAR Campaigns Requiring Defined Zinc-Binding Geometry

For structure-activity relationship (SAR) programs targeting histone deacetylases or other zinc-dependent enzymes, the high regioisomeric purity (>95% 5-carboxamide) of the N-ethyl derivative ensures reproducible metal-chelation geometry, unlike the mixed 3/5 tautomer supply of unsubstituted triazole-5-carboxamide .

High-Yield Scale-Up Synthesis for Preclinical Candidate Optimization

Process chemists seeking reproducible gram-scale synthesis should favor the N-ethyl derivative over the N-methyl congener due to a 16+ percentage-point yield advantage (86% vs. ≤70%) documented in the DMSO/potassium tert-butoxide protocol [1]. This yield differential directly impacts cost per gram and synthetic feasibility for preclinical supply.

Biophysical Fragment Screening (SPR, STD-NMR) Requiring Optimal Molecular Weight

Facilities performing surface plasmon resonance (SPR) or saturation transfer difference (STD) NMR-based fragment screening should avoid the unsubstituted parent compound (MW 112.09) and instead adopt N-ethyl-1H-1,2,4-triazole-5-carboxamide (MW 140.14), whose mass falls within the 120–300 Da window empirically associated with higher hit confirmation rates [2].

Application
Selection Property
Validation Focus
Kinase fragment library design
Balanced logP for fragment permeability
LogP prediction validation
HDAC inhibitor SAR campaigns
Defined 5-carboxamide regioisomer
Metal-chelation geometry reproducibility
Preclinical candidate scale-up synthesis
Efficient synthetic yield profile
Scale-up yield consistency
Biophysical fragment screening (SPR/STD-NMR)
MW within Rule-of-Three window
Fragment hit-rate validation
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